Cyclamic Acid-d11 Sodium Salt
Description
Significance of Deuteration in Advanced Analytical Chemistry
Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium (B1214612), holds particular importance in analytical chemistry. thalesnano.com The key advantage of deuteration lies in the mass difference between hydrogen and deuterium. This difference allows for easy differentiation between the deuterated standard and the non-labeled analyte of interest in mass spectrometry, a critical factor for accurate quantification. clearsynth.comthalesnano.com
Deuterated compounds are extensively used for:
Internal Standards: They are widely employed as internal standards in mass spectrometry to correct for variations during sample preparation and analysis, thereby improving the precision of quantitative results. clearsynth.comthalesnano.com
Mechanistic Studies: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can be exploited to elucidate reaction mechanisms. symeres.com
Pharmacokinetic Studies: Deuterium labeling helps in tracing the metabolic fate of drugs and understanding their behavior within biological systems. symeres.comthalesnano.comsimsonpharma.com
NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are commonly used, and selective deuteration can help in simplifying complex spectra and aiding in structure elucidation. thalesnano.comsimsonpharma.com
The development of methods for producing deuterated compounds with high isotopic purity is an active area of research, with techniques ranging from chemical synthesis using deuterated precursors to enzymatic and microbial methods for selective deuterium incorporation. simsonpharma.comansto.gov.au
Role of Cyclamic Acid-d11 Sodium Salt as a High-Purity Reference Standard
This compound is the deuterated form of sodium cyclamate, a well-known artificial sweetener. medchemexpress.comcymitquimica.com In this labeled compound, eleven hydrogen atoms on the cyclohexyl ring of cyclamic acid have been replaced with deuterium atoms. lgcstandards.com This high degree of deuteration makes it an excellent internal standard for the quantitative analysis of its non-labeled counterpart, cyclamate, in various matrices.
The primary application of this compound is as a reference standard in analytical method development, validation, and quality control. axios-research.com Its use is particularly important in food analysis, where regulatory bodies in many countries permit the use of cyclamate as a food additive, necessitating reliable methods for its detection and quantification to ensure compliance with usage levels. researchgate.net
In a typical analytical workflow, a known amount of this compound is added to a sample. During analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the deuterated standard co-elutes with the unlabeled cyclamate. nih.gov Because the two compounds have nearly identical chemical properties, any loss or variation during sample extraction and analysis affects both equally. clearsynth.com However, due to the mass difference, the mass spectrometer can distinguish between them, allowing for accurate correction and precise quantification of the cyclamate in the original sample. clearsynth.comthalesnano.com
The physical and chemical properties of this compound are detailed in the table below.
| Property | Value |
| Chemical Name | Sodium N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamate lgcstandards.com |
| Synonyms | Cyclohexylsulfamic Acid-d11 Monosodium Salt, Sodium Cyclamate-d11 axios-research.com |
| Molecular Formula | C₆D₁₁HNNaO₃S lgcstandards.com |
| Molecular Weight | Approximately 212.29 g/mol lgcstandards.compharmaffiliates.com |
| Purity | >95% (HPLC) lgcstandards.com |
| Appearance | Neat cymitquimica.comcymitquimica.com |
| Primary Application | Internal standard for the quantification of Cyclamic Acid cymitquimica.comresearchgate.netpharmaffiliates.com |
This table is interactive. Click on the headers to sort the data.
The high purity and well-characterized nature of this compound ensure its reliability as a reference material, contributing to the accuracy and robustness of analytical data in food science and other research areas where the monitoring of cyclamate is required.
Properties
Molecular Formula |
C₆HD₁₁NNaO₃S |
|---|---|
Molecular Weight |
212.29 |
Synonyms |
Cyclohexylsulfamic Acid-d11 Monosodium Salt; Acofarinas-d11; Assugrin-d11; Asugryn-d11; Azucrona-d11; Cyclamate Sodium-d11; Cyclohexylsulfamate Sodium-d11; Cyclohexylsulfamic Acid Sodium Salt-d11; Dulzor-Etas-d11; Duplo-Sacarin-d11; Hachi-Sugar-d11; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment for Cyclamic Acid D11 Sodium Salt
Strategies for Deuterium (B1214612) Labeling in Organic Synthesis
The introduction of deuterium into organic molecules can be achieved through various synthetic strategies. For the synthesis of Cyclamic Acid-d11 Sodium Salt, the key is the efficient deuteration of the cyclohexylamine (B46788) precursor.
One common approach is the catalytic hydrogenation of aniline (B41778) using deuterium gas (D₂) in the presence of a metal catalyst, such as cobalt or nickel. This process leads to the formation of cyclohexylamine with deuterium atoms incorporated into the cyclohexyl ring. The efficiency and extent of deuteration can be influenced by the choice of catalyst, reaction conditions (temperature and pressure), and the purity of the deuterium source.
Another strategy involves the reductive amination of cyclohexanone. This can be achieved using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), in the presence of ammonia. Alternatively, H/D exchange reactions on a pre-formed cyclohexylamine can be employed, often catalyzed by transition metals in the presence of a deuterium source like heavy water (D₂O). Iridium pincer complexes have shown effectiveness in mediating H/D exchange in arenes and even unactivated alkanes, which could be applicable to the cyclohexyl ring under specific conditions.
The choice of deuteration strategy often depends on the desired level of isotopic enrichment, the cost and availability of deuterated reagents, and the scalability of the reaction. For high levels of deuteration, such as in Cyclamic Acid-d11, a multi-step approach or optimized catalytic system is often necessary.
Once the deuterated cyclohexylamine-d11 is obtained, it can be converted to Cyclamic Acid-d11 through sulfonation. This is typically achieved by reacting the deuterated amine with a sulfonating agent, such as sulfamic acid or sulfur trioxide. The resulting Cyclamic Acid-d11 is then neutralized with sodium hydroxide (B78521) to yield the final product, this compound. chemicalbook.com
Assessment of Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment is a critical step in the quality control of deuterated compounds. Isotopic enrichment refers to the percentage of a specific isotope at a particular position in a molecule, while isotopic purity refers to the percentage of molecules that contain the desired number of isotopic labels.
Mass Spectrometry (MS) is a primary technique for assessing isotopic enrichment. High-resolution mass spectrometry (HR-MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can distinguish between the deuterated compound and its non-deuterated counterpart due to the mass difference. By analyzing the mass spectrum, the relative abundance of the ions corresponding to the deuterated and non-deuterated species can be determined, allowing for the calculation of isotopic enrichment. For this compound, a significant mass shift of 11 Daltons would be observed compared to the unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for this purpose.
Proton NMR (¹H NMR) can be used to determine the degree of deuteration by observing the reduction in the intensity of proton signals at the positions where deuterium has been incorporated.
Deuterium NMR (²H NMR) directly detects the deuterium nuclei, providing information about the location and relative abundance of deuterium atoms in the molecule. Quantitative NMR (qNMR) techniques can be employed for a more precise determination of isotopic enrichment.
The combination of MS and NMR provides a comprehensive analysis of the isotopic composition of this compound, ensuring its suitability for its intended application.
Below is an interactive data table illustrating a hypothetical analysis of a batch of this compound:
| Analytical Technique | Parameter Measured | Result |
| High-Resolution Mass Spectrometry | Isotopic Enrichment | 99.5% |
| ¹H NMR Spectroscopy | Residual Proton Signal | < 0.5% |
| ²H NMR Spectroscopy | Deuterium Incorporation | Confirmed at all 11 positions |
| Chemical Purity (HPLC) | Purity | > 99% |
This table is for illustrative purposes and represents typical data for a high-quality deuterated standard.
Research-Scale Production and Quality Control of this compound
The production of this compound on a research scale requires careful planning and execution to ensure the final product meets the required specifications for purity and isotopic enrichment. The synthesis is often carried out in specialized laboratories equipped to handle isotopically labeled compounds.
Quality control is paramount and is implemented throughout the manufacturing process. This begins with the sourcing of high-purity starting materials and deuterated reagents. The synthesis of the cyclohexylamine-d11 precursor is a critical step, and its isotopic enrichment is typically analyzed before proceeding to the final sulfonation and salt formation steps.
For research-grade materials, and especially for those intended for use in regulated studies, production may follow Good Manufacturing Practices (GMP) . GMP guidelines ensure that the product is consistently produced and controlled according to quality standards. This includes documented procedures for synthesis, purification, and analysis, as well as stringent control over the manufacturing environment.
The final product is subjected to a comprehensive suite of analytical tests to confirm its identity, purity, and isotopic enrichment. A Certificate of Analysis (CoA) is then issued, which provides a detailed summary of the analytical results. This document is crucial for the end-user as it certifies the quality and composition of the deuterated standard. The CoA for this compound would typically include:
Compound Name and Structure
CAS Number
Molecular Formula and Weight
Chemical Purity (e.g., by HPLC)
Isotopic Enrichment (by MS and/or NMR)
Identity Confirmation (e.g., by ¹H NMR, ¹³C NMR, and MS)
Date of Analysis and Batch Number
The use of deuterated internal standards, such as this compound, is a cornerstone of accurate quantitative analysis in many scientific disciplines. clearsynth.comlcms.cz Therefore, the rigorous quality control applied during its production ensures the reliability and reproducibility of the experimental data generated using this important research tool.
Advanced Analytical Method Development Utilizing Cyclamic Acid D11 Sodium Salt
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective determination of cyclamate in diverse samples, including foods and biological fluids. nih.govresearchgate.net The use of Cyclamic acid-d11 sodium salt as an internal standard is integral to these methodologies, correcting for procedural variations and matrix-induced signal fluctuations. nih.govresearchgate.net
Optimization of Chromatographic Parameters for Deuterated Analytes
The optimization of chromatographic conditions is essential for achieving efficient separation of the target analyte from matrix components. For the analysis of cyclamate and its deuterated internal standard, reversed-phase liquid chromatography is commonly employed. researchgate.netnih.gov Deuterated compounds like cyclamic acid-d11 generally exhibit chromatographic behavior nearly identical to their non-deuterated counterparts, though slight shifts in retention time can occur. nih.gov Optimization focuses on achieving sharp, symmetrical peaks and adequate retention.
Key parameters that are systematically optimized include:
Mobile Phase Composition: A gradient elution using a combination of an aqueous phase (often containing a modifier like formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is frequently used. nih.govfoodsciencejournal.com For example, a gradient running from 3% to 100% of a mobile phase containing 0.1% (v/v) formic acid in acetonitrile has been successfully used. nih.gov
Stationary Phase (Column): C18 columns are a common choice, providing effective retention and separation for polar compounds like cyclamate. researchgate.netnih.gov A Luna Omega Polar C18 column (2.1 × 50 mm, 1.6 μm) is one example of a column used for this application. researchgate.netnih.gov
Flow Rate and Column Temperature: A typical flow rate is around 0.3 mL/min, which is adjusted to ensure optimal separation efficiency and run time. nih.gov The column temperature is maintained (e.g., at 35 °C) to ensure reproducible retention times. nih.gov
An example of optimized chromatographic conditions is detailed in the table below.
| Parameter | Condition |
| Column | Luna Omega Polar C18 (2.1 x 50 mm, 1.6 μm) researchgate.netnih.gov |
| Mobile Phase A | 0.1% (v/v) formic acid in water nih.gov |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile nih.gov |
| Gradient | 3% to 100% B over 4.0 min nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Injection Volume | 10 µL nih.gov |
Development of Mass Spectrometric Parameters for this compound
Mass spectrometric detection provides high selectivity and sensitivity. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is standard. nih.govresearchgate.net The electrospray ionization (ESI) source is typically operated in negative mode, as cyclamic acid readily forms a negative ion [M-H]⁻. nih.gov
The optimization process involves the direct infusion of a standard solution of this compound to determine the most stable and abundant precursor ion and its corresponding product ions. Key source and compound parameters are fine-tuned to maximize signal intensity. nih.gov These parameters include nebulizer pressure, capillary voltage, drying gas flow and temperature, and collision energy. nih.gov
Below is a table summarizing typical optimized mass spectrometric parameters for the analysis of cyclamate and its deuterated internal standard.
| Parameter | Analyte | Setting |
| Ionization Mode | N/A | Negative ESI researchgate.netnih.gov |
| Precursor Ion (m/z) | Cyclamic Acid | 178.1 spkx.net.cn |
| Cyclamic Acid-d11 | 189.1 | |
| Product Ion (m/z) | Cyclamic Acid | 79.9 / 97.0 |
| Cyclamic Acid-d11 | 80.0 / 88.0 | |
| Capillary Voltage | N/A | -4200 V nih.gov |
| Nebulizer Pressure | N/A | 55 psi nih.gov |
| Drying Gas Flow | N/A | 11 L/min nih.gov |
| Drying Gas Temp. | N/A | 290°C nih.gov |
| Sheath Gas Flow | N/A | 12 L/min nih.gov |
| Sheath Gas Temp. | N/A | 400°C nih.gov |
Application as an Internal Standard for Quantitative Analysis
The primary application of this compound is as an internal standard for the accurate quantification of cyclamate. nih.govmedchemexpress.com In isotope dilution mass spectrometry, a known amount of the deuterated standard is added to every sample, calibrator, and quality control sample before any sample preparation steps. nih.gov
Because Cyclamic acid-d11 is chemically identical to the native cyclamate, it experiences the same behavior during sample extraction, cleanup, and chromatographic separation. researchgate.net However, it is distinguished by the mass spectrometer due to its higher mass. medchemexpress.com By calculating the ratio of the analyte signal to the internal standard signal, any variations introduced during the analytical process, such as differences in injection volume or instrument response, can be effectively normalized. nih.gov This approach significantly improves the precision and accuracy of the measurement, with validated methods demonstrating linearity over concentration ranges such as 1 to 500 ng/mL. researchgate.netnih.gov
Strategies for Matrix Effect Compensation and Interference Mitigation
The "matrix effect" is a common challenge in LC-MS/MS analysis, where co-eluting compounds from the sample matrix (e.g., salts, proteins, phospholipids) can suppress or enhance the ionization of the target analyte, leading to inaccurate results. rsc.orgnih.gov
The use of a stable isotope-labeled internal standard like Cyclamic acid-d11 is the most effective strategy to compensate for these matrix effects. nih.govresearchgate.net The underlying principle is that the deuterated standard co-elutes with the native analyte and is affected by the matrix in the exact same way. rsc.org Therefore, while the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, the ratio of their signals remains constant. nih.govresearchgate.net This consistent ratio allows for reliable quantification even in complex and variable matrices like dried fruit, jams, and biological fluids. nih.gov This strategy corrects for potential interferences and allows for minimal sample preparation, streamlining the analytical workflow. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While LC-MS/MS is more common for cyclamate analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized. However, because cyclamate is a non-volatile salt, it cannot be directly analyzed by GC. nih.gov A chemical derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govjfda-online.com
Derivatization Techniques for Volatile Deuterated Compounds
Derivatization aims to replace active hydrogens on polar functional groups with nonpolar moieties, thereby increasing the compound's volatility. sigmaaldrich.com This process is essential for preparing analytes like cyclamic acid and its deuterated form for GC-MS analysis. nih.govsigmaaldrich.com
One documented technique for cyclamate involves conversion into its nitroso derivative. nih.gov This method, followed by GC-MS determination, has been shown to be sensitive and selective for quantifying cyclamate in samples like urine. nih.gov The derivatization of the Cyclamic acid-d11 internal standard would proceed via the same chemical reaction, yielding a volatile deuterated derivative that can be distinguished from the analyte's derivative by its mass. Other common derivatization approaches that could be applied include silylation (e.g., using MTBSTFA) or acylation, which are widely used to analyze polar compounds containing -OH, -NH2, or -SH groups by GC-MS. jfda-online.comsigmaaldrich.com The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction for both the analyte and the deuterated internal standard. jfda-online.com
Methodological Considerations for Enhanced Sensitivity and Selectivity
The principal role of this compound in analytical methods is to serve as an internal standard. Its chemical structure is nearly identical to the target analyte, cyclamate, with the key difference being the replacement of eleven hydrogen atoms with deuterium (B1214612). This isotopic labeling is fundamental to its utility in mass spectrometry-based detection.
The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for variations in the analytical process. clearsynth.com During sample preparation, which can involve extraction, clean-up, and concentration steps, both the analyte and the internal standard are subject to the same potential losses. Similarly, during LC-MS/MS analysis, both compounds experience similar ionization efficiencies and are affected by matrix effects in the same manner. clearsynth.com Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant source of inaccuracy in quantitative analysis. By co-eluting with the analyte, this compound experiences the same signal suppression or enhancement, allowing for an accurate correction of the analyte's signal. clearsynth.comtexilajournal.com
The use of this compound allows for minimal sample preparation, as it effectively corrects for potential matrix interferences during sample injection. researchgate.net This not only improves the accuracy and precision of the method but also increases throughput by simplifying the sample preparation workflow. The distinct mass-to-charge ratio (m/z) of the deuterated standard compared to the native analyte allows the mass spectrometer to differentiate between the two, ensuring high selectivity. This is crucial for obtaining reliable quantitative data, especially at low concentration levels.
Comprehensive Validation of Analytical Methods Employing this compound
A rigorous validation process is essential to ensure that an analytical method is fit for its intended purpose. When employing this compound as an internal standard, the validation protocol assesses various performance characteristics to demonstrate the method's reliability, accuracy, and precision.
Determination of Linearity and Calibration Range
Linearity is a critical parameter that demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. In methods utilizing this compound, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Several studies have demonstrated excellent linearity for the quantification of cyclamate using this approach. For instance, a fast and reliable LC-MS/MS method for determining cyclamate in various food matrices showed a linear range spanning from 0.010 to 1.00 μg/mL. researchgate.net Another study focusing on the quantification of artificial sweeteners in human matrices reported a linear response in the concentration range of 1 to 50 ng/mL for cyclamate, with correlation coefficients (R²) greater than 0.98. nih.gov These findings underscore the broad and reliable linear range achievable with methods incorporating this compound.
| Matrix | Linear Range | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| Food Matrices | 0.010–1.00 μg/mL | Not Specified | researchgate.net |
| Human Plasma | 1–50 ng/mL | >0.98 | nih.gov |
Assessment of Analytical Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, denotes the closeness of the mean of a set of results to the true value. Both are critical for ensuring the reliability of an analytical method.
In a study validating a method for cyclamate in foods, the relative standard deviations (RSDs) for seventeen different commercially available food products fortified at 250 μg/mL ranged from 3% to 15%, demonstrating good precision across a variety of complex matrices. researchgate.net Another investigation into artificial sweeteners in human plasma found that the inter-assay precisions for cyclamate were all ≤10%, which is well within the acceptable criteria for bioanalytical method validation. nih.gov The accuracy of these methods is often expressed as the percentage recovery of a known amount of analyte spiked into a sample, with results typically falling within the 80-120% range being considered acceptable.
Establishment of Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The high sensitivity of LC-MS/MS methods, enhanced by the use of this compound, allows for very low LODs and LOQs. In a study on cyclamate in food, the LODs were determined to be 0.1 ng/mL in pomegranate juice and 0.6 ng/mL in dried fig. researchgate.net The corresponding LOQs were 0.3 ng/mL and 1.6 ng/mL, respectively. researchgate.net These low detection and quantitation limits are significantly lower than what is typically required for monitoring cyclamate as a food additive, highlighting the method's excellent sensitivity.
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|
| Pomegranate Juice | 0.1 | 0.3 | researchgate.net |
| Dried Fig | 0.6 | 1.6 | researchgate.net |
Evaluation of Recovery Efficiencies and Sample Preparation Effects
Recovery experiments are performed to evaluate the efficiency of the extraction procedure and to assess the influence of the sample matrix on the analytical results. The use of this compound is particularly advantageous here, as it helps to normalize for any variability in recovery.
In a single-laboratory validation study, seventeen different food products were fortified with cyclamate and analyzed. The recoveries ranged from 72% to 110%, demonstrating the effectiveness of the method across a wide array of food matrices, including drinks, dried fruits, jams, and hard candies. researchgate.net These results indicate that the sample preparation procedure is efficient and that the internal standard effectively compensates for any matrix-related variations in recovery.
| Food Category | Recovery Range (%) | Reference |
|---|---|---|
| Various Commercially Available Foods (n=17) | 72 - 110 | researchgate.net |
Mechanistic and Pathway Elucidation Studies Employing Cyclamic Acid D11 Sodium Salt
Application in Metabolic Pathway Tracing and Identification in Biological Systems
The use of stable isotope-labeled compounds, such as Cyclamic Acid-d11 Sodium Salt, is a cornerstone of modern metabolic research. By replacing hydrogen atoms with deuterium (B1214612), scientists can track the journey of a compound through complex biological systems, providing clear insights into its biotransformation and metabolic fate. acs.org
Deuterium (²H or D) serves as an ideal stable isotope tracer for metabolic studies. Because it is non-radioactive, it can be used safely in a variety of experimental settings. youtube.com When a compound like cyclamic acid is deuterated, its core chemical properties remain largely unchanged, but its mass is significantly different from its unlabeled counterpart. This mass difference is the key to its utility.
As this compound is processed within a biological system, the deuterium atoms act as a "tag." Metabolites formed from the parent compound will retain some or all of these deuterium atoms, making them distinguishable from endogenous molecules. nih.gov By analyzing biological samples (e.g., plasma, urine, tissue extracts) for the presence of these deuterated metabolites, researchers can piece together the exact biotransformation pathways. nih.govnih.gov This technique is indispensable for identifying both major and minor metabolic routes, understanding the enzymes involved, and clarifying the sequence of metabolic reactions. acs.org The use of deuterium labeling helps to minimize background noise from complex biological samples, leading to more accurate results.
A critical aspect of using deuterium tracers is the kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond. While this can sometimes alter the rate of metabolism, it is also a powerful tool that can be exploited to investigate reaction mechanisms and identify rate-limiting steps in a metabolic pathway. researchgate.net
To investigate the metabolism of this compound, researchers employ a range of in vitro (in a controlled environment outside a living organism) and ex vivo (using tissues from an organism) methodologies. These approaches allow for the study of metabolic processes under controlled conditions, providing detailed mechanistic information. nih.gov
Common in vitro systems include:
Liver Microsomes : These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug and xenobiotic metabolism. acs.orgmdpi.com Incubating this compound with liver microsomes from different species (e.g., human, rat, mouse) can help identify the primary metabolites and the specific CYP isoforms involved in its transformation. mdpi.com
Hepatocytes : Using whole liver cells (hepatocytes), either freshly isolated or cryopreserved, provides a more complete picture of metabolism as they contain both Phase I (e.g., CYP-mediated) and Phase II (conjugation) enzymes. mdpi.comdntb.gov.ua The collagen sandwich model, where hepatocytes are cultured between layers of collagen, is a particularly effective method for studying hepatic drug disposition. nih.gov
Liver S9 Fraction : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader view of metabolic capabilities than microsomes alone. nih.govacs.org
Recombinant Enzymes : To pinpoint which specific enzyme is responsible for a particular metabolic step, this compound can be incubated with individual, purified enzymes (e.g., a specific CYP isoform). nih.gov
Ex vivo studies often utilize precision-cut tissue slices, particularly from the liver. nih.gov These slices maintain the complex cellular architecture of the organ, allowing for the study of metabolism in a context that more closely resembles the in vivo environment.
| Methodology | Primary Components | Key Advantage | Limitation |
|---|---|---|---|
| Liver Microsomes | Phase I (CYP) enzymes | High concentration of CYP enzymes; good for identifying primary oxidation pathways. acs.org | Lacks Phase II enzymes and cellular cofactors. |
| Hepatocytes | Phase I & II enzymes, transporters, cofactors | Provides a comprehensive view of cellular metabolism, closely mimicking the in vivo state. dntb.gov.ua | Can have limited viability and variability between batches. |
| Liver S9 Fraction | Microsomal and cytosolic enzymes | Broader range of enzymes than microsomes alone. nih.gov | Can exhibit cytotoxicity in some cell-based assays. nih.gov |
| Recombinant Enzymes | A single, purified metabolic enzyme | Allows for precise identification of the enzyme responsible for a specific reaction. nih.gov | Does not account for interactions between different metabolic pathways. |
The identification and quantification of deuterated metabolites derived from this compound rely on highly sensitive and specific analytical techniques. The combination of chromatography for separation and mass spectrometry for detection is the gold standard. acs.orgnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the most widely used technique for analyzing stable isotope-labeled compounds in biological matrices. nih.gov Liquid chromatography separates the parent compound from its metabolites. The sample is then ionized and introduced into a tandem mass spectrometer. The first mass analyzer selects the ion corresponding to a specific deuterated metabolite, which is then fragmented. The second mass analyzer detects these characteristic fragments. This process, known as selected reaction monitoring (SRM), is highly specific and allows for precise quantification even at very low concentrations. dntb.gov.ua this compound itself is frequently used as an internal standard in LC-MS/MS methods to ensure accurate quantification of unlabeled cyclamate in various samples, correcting for potential matrix interferences. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile compounds or those that can be made volatile through a process called derivatization, GC-MS is a powerful alternative. nih.gov Similar to LC-MS, the gas chromatograph separates the compounds before they are analyzed by the mass spectrometer. Derivatization of cyclamate is often required prior to GC-MS analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : While less sensitive than mass spectrometry, NMR can provide detailed structural information about the metabolites without the need for authentic standards. It can help determine the exact location of the deuterium atoms on the metabolite molecule, which is crucial for definitively identifying metabolic pathways. acs.orgresearchgate.net
| Technique | Principle | Primary Use | Key Feature |
|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. nih.gov | Quantification and identification of non-volatile metabolites in complex mixtures. | High sensitivity and specificity; widely applicable. nih.gov |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Analysis of volatile or derivatized metabolites. nih.gov | Excellent chromatographic resolution for volatile compounds. |
| NMR Spectroscopy | Detection of nuclear spin properties in a magnetic field. | Structural elucidation of novel metabolites. acs.org | Provides detailed structural information, including isotope position. acs.org |
Pharmacokinetic Research Methodologies Utilizing Deuterated Analogues
Deuterated analogues like this compound are invaluable tools in pharmacokinetic (PK) research, which studies how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.net
Stable isotope tracers allow for highly precise quantitative PK assessments. physoc.org A common and powerful study design involves the simultaneous administration of the non-labeled drug and a deuterated version (e.g., an intravenous labeled dose and an oral non-labeled dose). nih.gov Because the labeled and unlabeled compounds can be distinguished by mass spectrometry, this approach allows researchers to determine key PK parameters, such as absolute bioavailability, with high accuracy from a single experiment, reducing inter-individual variability. nih.gov
Furthermore, using this compound as an internal standard is a critical application in quantitative PK studies. When analyzing biological samples, a known amount of the deuterated compound is added to each sample. Since the deuterated standard behaves almost identically to the non-deuterated analyte during sample extraction and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the standard. This allows for highly accurate correction and precise quantification of the parent drug and its unlabeled metabolites in the biological matrix. nih.gov
Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the ADME processes of a compound within the body. mdpi.com These models are built using a combination of physiological parameters (e.g., organ volumes, blood flow rates) and compound-specific data (e.g., solubility, metabolic rates). mdpi.combohrium.com
When developing PBPK models for deuterated compounds like this compound, specific considerations must be taken into account:
Kinetic Isotope Effect (KIE) : The primary consideration is the potential impact of the KIE on metabolic clearance. If the deuterium atoms are located at a site of metabolic cleavage, the rate of metabolism may be slower than that of the non-deuterated compound. This change in intrinsic clearance must be measured in vitro and incorporated into the model to accurately predict the in vivo PK profile. researchgate.net
Parameterization : PBPK models require extensive input data. While most physiological parameters remain the same, compound-specific parameters like metabolic enzyme affinities (Km) and maximum reaction velocities (Vmax) may differ between the deuterated and non-deuterated forms. These parameters must be determined experimentally, often using the in vitro systems described in section 4.1.2.
Model Application : PBPK models can be used to predict how changes in metabolism due to deuteration will affect drug concentrations in various tissues and organs. nih.gov This is particularly useful for extrapolating findings from animals to humans and for predicting potential drug-drug interactions. mdpi.com For instance, a PBPK model could simulate whether the slower metabolism of a deuterated compound might reduce the risk of a metabolically-driven drug interaction.
| Parameter Type | Specific Parameter | Consideration for Deuterated Compounds |
|---|---|---|
| Physiological | Organ Volume / Blood Flow | Generally assumed to be unchanged from the non-deuterated compound. mdpi.com |
| Protein Binding | Typically unchanged, but should be verified experimentally. | |
| Compound-Specific | Solubility / Permeability | Usually minor differences, but can be measured if a significant effect is suspected. |
| Intrinsic Clearance (CLint) | This is the key parameter. Must be experimentally determined to account for any Kinetic Isotope Effect (KIE). researchgate.net | |
| Enzyme Kinetics (Km, Vmax) | May be altered by deuteration and should be measured in relevant in vitro systems. |
Investigation of Isotope Effects in Chemical and Biochemical Processes
The use of isotopically labeled compounds, such as this compound, is a powerful tool in the study of chemical and biochemical processes. The substitution of hydrogen atoms with deuterium can lead to observable changes in reaction rates and spectroscopic properties, known as isotope effects. These effects provide valuable insights into reaction mechanisms and the nature of chemical bonds.
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the case of this compound, the replacement of eleven hydrogen atoms with deuterium would be expected to influence the rates of reactions where a carbon-hydrogen bond at a deuterated position is broken in the rate-determining step.
A primary KIE is observed when the bond to the isotopically substituted atom is cleaved in the rate-limiting step. A secondary KIE can occur even if the bond to the isotope is not broken, but other changes in bonding or hybridization at the labeled center occur.
Hypothetical Research Findings:
Had studies been conducted, one could have anticipated the following:
Metabolic Studies: The metabolism of cyclamate to cyclohexylamine (B46788) by gut microbiota is a known pathway. Utilizing this compound could help elucidate the mechanism of this biotransformation. A significant KIE (kH/kD > 1) would suggest that the cleavage of a C-H bond on the cyclohexane (B81311) ring is a rate-limiting step in the metabolic process.
Chemical Degradation Studies: Investigating the chemical stability and degradation pathways of cyclamate under various conditions (e.g., pH, temperature) using the deuterated analogue could reveal mechanistic details. The magnitude of the KIE could help distinguish between different proposed degradation mechanisms.
Hypothetical Data on Kinetic Isotope Effects:
| Reaction | Hypothetical kH/kD | Interpretation |
| Microbial metabolism of cyclamate | 3.5 | C-H bond cleavage is likely the rate-determining step. |
| Acid-catalyzed hydrolysis | 1.2 | A small secondary KIE, suggesting a change in hybridization at a deuterated carbon center in the transition state. |
This table is for illustrative purposes only, as no experimental data is available.
The substitution of hydrogen with deuterium can also induce changes in the spectroscopic properties of a molecule, which can be probed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium has a different nuclear spin and magnetic moment than protium (B1232500) (¹H). In ¹H NMR, the signals for the protons in the d11-labeled compound would be absent. In ²H (deuterium) NMR, the deuterated positions could be directly observed. Isotope effects can also manifest as small changes in the chemical shifts of nearby protons or carbons (isotope shifts), providing information about molecular structure and bonding.
Mass Spectrometry (MS): The mass of this compound is significantly different from its non-deuterated counterpart. This mass shift is readily detectable by MS and is the basis for using isotopically labeled compounds as internal standards in quantitative analysis or as tracers in metabolic studies. High-resolution mass spectrometry could be used to follow the metabolic fate of the deuterated cyclohexane ring.
Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. The C-D bonds in this compound will have lower stretching and bending frequencies compared to the C-H bonds in the unlabeled compound. These shifts in the vibrational spectra could provide information about the strength of these bonds and how they are affected by intermolecular interactions.
Hypothetical Spectroscopic Data Comparison:
| Spectroscopic Technique | Unlabeled Cyclamic Acid Sodium Salt | Hypothetical this compound |
| ¹H NMR (ppm) | Signals corresponding to cyclohexane protons | Absence of signals for cyclohexane protons |
| Mass Spectrum (m/z) | [M+H]⁺ at 202.08 | [M+H]⁺ at 213.15 |
| IR Spectroscopy (cm⁻¹) | C-H stretching around 2850-2950 | C-D stretching around 2100-2200 |
This table is for illustrative purposes only, as no experimental data is available.
Environmental Research Applications of Cyclamic Acid D11 Sodium Salt Methodological Focus
Tracer Studies for Environmental Fate and Transport Mechanisms
The use of isotopically labeled compounds is a cornerstone of environmental fate and transport studies, and Cyclamic Acid-d11 Sodium Salt is particularly valuable in tracing water movement and contamination. The core principle of these studies is the introduction of a known quantity of the labeled compound into a system and subsequently monitoring its appearance and concentration at various points downstream. The deuterium (B1214612) (d11) label does not significantly alter the chemical properties of the cyclamate molecule, ensuring that it behaves almost identically to its non-labeled counterpart in the environment. However, the heavier isotopes make it distinguishable from naturally occurring cyclamate, allowing for precise tracking.
Methodologically, tracer studies involving this compound typically follow a structured approach:
Injection and Sampling: A concentrated solution of this compound is introduced into the target environment, such as a wastewater effluent stream, a river, or a groundwater recharge zone. The injection can be a single pulse or a continuous release, depending on the research objectives. Following the release, water samples are collected at predetermined locations and time intervals.
Sample Preparation and Analysis: The collected water samples are then prepared for analysis. This often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the complex environmental matrix. The concentrated extract is then analyzed using highly sensitive analytical instrumentation.
Instrumentation: The primary analytical technique for quantifying this compound in environmental samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, allowing for the detection of very low concentrations of the labeled compound. The mass spectrometer is set to specifically detect the molecular ion of this compound and its characteristic fragment ions, which differentiates it from the unlabeled cyclamate.
Data Interpretation: The concentration data collected over time and distance are used to develop and calibrate transport models. These models can then be used to predict the movement of contaminants, understand dilution and dispersion processes, and assess the vulnerability of water resources.
A key advantage of using a deuterated standard like this compound is its utility as an internal standard for the quantification of unlabeled cyclamate, a known wastewater marker. By adding a known amount of the d11-labeled compound to a sample, any loss of the target analyte during sample preparation and analysis can be corrected for, leading to more accurate and reliable quantification of wastewater contamination.
Methodologies for Degradation Pathway Identification in Environmental Matrices
Understanding the degradation of contaminants in the environment is crucial for assessing their long-term impact. This compound is instrumental in elucidating the transformation pathways of cyclamate in various environmental compartments, such as soil and water. The deuterium label acts as a stable marker, allowing researchers to track the fragments of the original molecule as it breaks down.
The methodologies employed for degradation pathway identification are often laboratory-based and involve controlled microcosm or mesocosm experiments:
Incubation Studies: Soil or water samples are spiked with this compound and incubated under controlled conditions that mimic the natural environment (e.g., specific temperature, light, and microbial activity). Samples are then collected at various time points over an extended period.
Extraction of Transformation Products: At each time point, the parent compound and its potential transformation products are extracted from the environmental matrix. This is a critical step, as the degradation products may have different chemical properties than the parent compound, requiring specific extraction protocols.
Advanced Analytical Techniques: The extracts are analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS or LC-Orbitrap-MS). These powerful techniques allow for the identification of unknown compounds by providing highly accurate mass measurements, which can be used to determine the elemental composition of the transformation products. By comparing the mass spectra of samples over time, the appearance of new, deuterated molecules can be detected.
Structural Elucidation: The fragmentation patterns of the newly identified deuterated compounds in the mass spectrometer provide clues to their chemical structure. By piecing together this information, a step-by-step degradation pathway can be proposed.
These studies have the potential to identify key transformation products of cyclamate, which may have their own environmental significance. For instance, one of the known metabolites of cyclamate is cyclohexylamine (B46788), and using the d11-labeled parent compound would allow for the unambiguous identification of deuterated cyclohexylamine as a degradation product.
Assessment of Environmental Persistence Utilizing Labeled Compounds
The environmental persistence of a compound, often expressed as its half-life, is a critical parameter in risk assessment. This compound provides a robust method for determining the persistence of cyclamate in different environmental settings. The use of the labeled compound allows for a clear distinction between the degradation of the newly introduced chemical and the background levels of unlabeled cyclamate that may already be present.
Methodologies for assessing environmental persistence are similar to those used for degradation pathway identification but with a stronger focus on quantitative analysis over time:
Controlled Degradation Experiments: Laboratory studies are conducted using microcosms containing soil, water, or sediment spiked with a known concentration of this compound. These experiments are often carried out under both biotic (with active microorganisms) and abiotic (sterilized) conditions to differentiate between biological and chemical degradation processes.
Kinetic Analysis: The concentration of this compound is measured at regular intervals. The rate of its disappearance is then used to calculate its degradation kinetics, typically following first-order or other appropriate models. This allows for the determination of the compound's half-life (the time it takes for half of the initial concentration to degrade) in that specific environmental matrix.
Mineralization Studies: In some cases, the ultimate degradation of the compound to carbon dioxide is of interest. For this, 13C-labeled cyclamate would be more appropriate, but studies with this compound can provide valuable information on the initial and intermediate stages of degradation.
Future Research Directions and Advanced Methodologies for Cyclamic Acid D11 Sodium Salt
Integration with Omics Technologies for Systems-Level Analysis
The era of "omics" — encompassing metabolomics, proteomics, and lipidomics — relies on the accurate and precise measurement of hundreds to thousands of molecules to provide a holistic view of a biological system. researchgate.net Stable isotope-labeled internal standards are indispensable tools in these fields, particularly in mass spectrometry-based analyses, for ensuring data quality and reliability. wisdomlib.orgnih.govmoravek.com Cyclamic Acid-d11 Sodium Salt is perfectly suited for this role in targeted and untargeted metabolomics studies focused on artificial sweeteners or related metabolic pathways.
The primary function of a deuterated internal standard is to correct for variations that can occur during sample preparation, injection, and analysis. clearsynth.comkcasbio.com In complex biological matrices like plasma or tissue extracts, other compounds can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect," leading to inaccurate quantification. kcasbio.com Because this compound is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences nearly identical matrix effects and ionization suppression or enhancement. kcasbio.com By adding a known amount of the deuterated standard to each sample, the ratio of the analyte to the standard can be used for precise quantification, effectively normalizing for analytical variability. nih.govresearchgate.net
A fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for determining cyclamate in various food matrices, which explicitly utilizes Cyclamic Acid-d11 as an internal standard to correct for potential matrix interferences. researchgate.netnih.govresearchgate.net This approach allows for minimal sample preparation and achieves high accuracy, with recoveries in fortified food products ranging from 72% to 110%. nih.govresearchgate.net The integration of such robust methods is crucial for large-scale metabolomics studies that require high-throughput and dependable quantification to generate meaningful systems-level data.
Future research will likely see the application of this compound in broader systems biology contexts. For instance, it could be used in studies tracking the metabolic fate of cyclamate in gut microbiome research or in large epidemiological studies correlating sweetener consumption with metabolic health outcomes. The precision afforded by this internal standard is paramount for detecting subtle metabolic changes that are significant at a systems level.
Table 1: Application of this compound in LC-MS/MS Analysis
| Parameter | Description | Significance in Omics |
|---|---|---|
| Function | Internal Standard for Quantification | Corrects for analytical variability, ensuring data accuracy across large sample sets. kcasbio.com |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | The core analytical platform for modern metabolomics. nih.gov |
| Key Advantage | Correction for Matrix Effects | Crucial for accurate measurement in complex biological samples like plasma, urine, or tissue extracts. clearsynth.comkcasbio.com |
| Validated Application | Quantification in Diverse Food Matrices (e.g., juices, fruits, candies) | Demonstrates robustness and reliability for regulatory analysis and food science research. nih.govresearchgate.net |
| Linear Range | 0.010–1.00 μg/mL | Provides a wide dynamic range for measuring cyclamate concentrations in various contexts. nih.govresearchgate.net |
Development of Novel High-Throughput Screening Methodologies
High-throughput screening (HTS) is a foundational technology in drug discovery and toxicology, enabling the rapid testing of thousands of compounds. nih.gov Modern HTS increasingly incorporates mass spectrometry (MS) due to its sensitivity, specificity, and label-free detection capabilities. The development of novel HTS-MS assays for the detection of cyclamate or for screening inhibitors of metabolic pathways involving similar compounds would greatly benefit from the inclusion of this compound.
In any quantitative HTS-MS assay, speed and accuracy are paramount. The use of a stable isotope-labeled internal standard is the gold standard for achieving reliable quantification. cerilliant.com As in omics studies, the deuterated standard compensates for variability in automated sample handling, ionization efficiency, and detection that can occur in HTS formats (e.g., 96-well or 384-well plates). nih.gov
Future research could focus on developing HTS methods for several applications:
Food Safety and Quality Control: An automated HTS-MS method could rapidly screen large numbers of food and beverage products for cyclamate levels to ensure compliance with regulatory limits. The inclusion of this compound would ensure the screening is quantitative and reliable.
Enzyme Inhibitor Screening: If a biological target for cyclamate or its metabolites were identified, an HTS campaign could be launched to find molecules that inhibit this interaction. nih.gov A quantitative MS-based readout, normalized by the deuterated internal standard, would provide high-quality data for identifying potential lead compounds.
Transporter Studies: HTS assays could be developed to screen for compounds that affect the transport of cyclamate across cellular membranes, with quantification of intracellular and extracellular levels enabled by this compound.
These novel methodologies would leverage the precision of isotopic dilution mass spectrometry and apply it in a miniaturized, rapid-screening format, a significant advancement over lower-throughput, non-MS-based analytical methods.
Computational Chemistry and Molecular Dynamics Simulations for Deuterated Analogues
While this compound is primarily used as an analytical tool, its physical and chemical properties can be explored and predicted using computational methods. Computational chemistry and molecular dynamics (MD) simulations offer powerful, in-silico approaches to understanding the subtle effects of isotopic substitution on molecular behavior.
The replacement of hydrogen with deuterium (B1214612) increases the mass of the atom, which in turn alters the vibrational frequencies of C-D bonds compared to C-H bonds. cchmc.org This change, known as the kinetic isotope effect, can influence reaction rates and intermolecular interactions. cchmc.orgresearchgate.net While these effects are often subtle, they can lead to observable differences, such as slight shifts in chromatographic retention time between a deuterated standard and its non-deuterated analyte. oup.com
Future research directions using computational approaches for this compound could include:
Predicting Chromatographic Behavior: MD simulations could model the interactions of both cyclamate and its d11 analogue with different stationary phases used in liquid chromatography. oup.com These simulations could help predict and explain the slight separations sometimes observed between deuterated and non-deuterated compounds, aiding in the development of chromatographic methods that ensure co-elution for optimal analytical performance. oup.com
Modeling Intermolecular Interactions: Simulations can calculate the binding energies of the deuterated and non-deuterated forms of cyclamate to biological macromolecules, such as enzymes or receptors. This could help determine if deuteration significantly alters binding affinity, which is a key consideration in drug design and toxicology. nih.gov
Investigating Solvent Effects: The interactions of a solute with surrounding water molecules can be affected by deuteration. MD simulations can model the hydration shell around this compound to understand how isotopic substitution influences its solubility and partitioning behavior, which are fundamental properties relevant to its use as an analytical standard.
These computational studies would provide a deeper, molecular-level understanding of the isotope effects in this compound, complementing experimental data and helping to refine its application in advanced analytical methodologies.
Table 2: Potential Computational Analyses for this compound
| Computational Method | Research Question | Potential Application |
|---|---|---|
| Molecular Dynamics (MD) | How does deuteration affect interaction with chromatographic stationary phases? | Optimization of LC-MS methods to ensure analyte/standard co-elution. oup.com |
| Quantum Mechanics (QM) | What are the differences in vibrational frequencies and bond energies between C-H and C-D bonds? | Fundamental understanding of the kinetic isotope effect for cyclamate. nih.gov |
| Molecular Docking | Does deuteration alter the binding affinity of cyclamate to a potential biological target? | Assessing if the d11 analogue is a suitable surrogate for binding studies. nih.gov |
| Free Energy Calculations | How does isotopic substitution affect the solvation energy and hydrophobicity? | Predicting partitioning behavior in different solvents and biological compartments. cchmc.org |
Q & A
Q. What is the chemical rationale for using Cyclamic Acid-d11 Sodium Salt in metabolic studies?
this compound is a deuterated isotopologue where 11 hydrogen atoms are replaced with deuterium. This substitution enables precise tracking of metabolic pathways using techniques like mass spectrometry or nuclear magnetic resonance (NMR). Deuterium labeling minimizes interference with biological activity while allowing researchers to trace the compound’s absorption, distribution, and excretion in vivo .
Q. How is this compound synthesized, and what are its key physicochemical properties?
Cyclamate derivatives are synthesized via sulfonation of cyclohexylamine using sulfamic acid or sulfur trioxide. The deuterated form (d11) is produced by substituting hydrogen with deuterium during synthesis. Key properties include:
Q. How does the pH of this compound solutions influence experimental outcomes?
As a sodium salt of a weak acid (cyclamic acid), it forms slightly basic solutions in water due to the hydrolysis of the conjugate base. Researchers must account for pH-dependent stability in studies involving enzymatic or microbial interactions, as deviations from physiological pH (7.4) may alter reactivity .
Advanced Research Questions
Q. What analytical methodologies are recommended for quantifying this compound in complex matrices?
- HPLC-DAD/UV : A validated method involves using a C18 column with UV detection at 214 nm. A conversion factor of 0.8906 is applied to adjust for molecular weight differences between cyclamic acid and its sodium salt .
- Isotope Dilution Mass Spectrometry (IDMS) : Enhances accuracy in metabolic studies by distinguishing deuterated and non-deuterated forms via unique mass-to-charge ratios .
- Validation Criteria : Adhere to ISO 5725-6:1994 for repeatability (CV ≤5%) and recovery rates (90–110%) .
Q. How can researchers address contradictions in toxicological data on cyclamate derivatives?
Discrepancies arise from species-specific metabolism (e.g., bladder cancer in rats vs. human epidemiological data). Methodological strategies include:
Q. What experimental designs are optimal for studying this compound’s interaction with the gut microbiota?
- In Vitro Models : Simulate colonic fermentation with fecal inocula. Monitor SCFA production (butyrate, propionate) and microbial diversity via 16S rRNA sequencing.
- Tracer Studies : Use deuterated cyclamate to track microbial uptake and metabolite formation. Note that cyclamate reduces glucose fermentation in anaerobic models, altering Bifidobacterium populations .
Q. How does isotopic purity impact the reliability of this compound in tracer studies?
Deuterium enrichment (e.g., d11 ≥89.27%) must be verified via ¹H-NMR or LC-MS to avoid signal overlap. Impurities (e.g., d9 or d10 isotopologues) can skew kinetic data, necessitating batch-specific certificates of analysis (COA) .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in salt classification during pH-dependent experiments?
Q. What are the pitfalls in extrapolating in vitro cyclamate data to in vivo systems?
- Ionic Strength Effects : Sodium ions in the salt may interfere with ion-sensitive assays. Use calcium cyclamate controls to isolate sodium-specific effects.
- Metabolite Cross-Reactivity : Deuterated metabolites (e.g., cyclohexylamine-d11) may exhibit distinct pharmacokinetics .
Data Interpretation Frameworks
Q. How to apply McNeill’s scientific explanation principles to cyclamate research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
